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Compound of Interest

Compound Name: 2,4-Dichloroanisole

Cat. No.: B165449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of synthesized organic compounds is a cornerstone of

chemical research and drug development. This guide provides a comprehensive comparison of

spectroscopic data for 2,4-dichloroanisole against its structural isomers, demonstrating the

power of modern analytical techniques in elucidating molecular architecture. By presenting key

experimental data and detailed methodologies, this document serves as a practical resource

for scientists engaged in the identification and characterization of small molecules.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Mass Spectrometry

(MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C Nuclear Magnetic Resonance (NMR), and

Infrared (IR) Spectroscopy for 2,4-dichloroanisole and its isomers. This comparative

presentation highlights the unique spectral fingerprint of each molecule.

Mass Spectrometry Data
Table 1: Mass Spectrometry Data for Dichloroanisole Isomers
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2,4-Dichloroanisole
176, 178, 180 ( isotopic

pattern)
161, 133, 99, 75

2,3-Dichloroanisole
176, 178, 180 ( isotopic

pattern)
161, 133, 99, 75

2,5-Dichloroanisole
176, 178, 180 ( isotopic

pattern)
161, 133, 99, 75

2,6-Dichloroanisole
176, 178, 180 ( isotopic

pattern)
161, 133, 99, 75

3,4-Dichloroanisole
176, 178, 180 ( isotopic

pattern)
161, 133, 99, 75

3,5-Dichloroanisole
176, 178, 180 ( isotopic

pattern)
161, 133, 99, 75

Note: The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic

pattern.

¹H NMR Data (400 MHz, CDCl₃)
Table 2: ¹H NMR Data for Dichloroanisole Isomers
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Compound δ (ppm), Multiplicity, J (Hz)

2,4-Dichloroanisole
7.35 (d, J = 2.4 Hz, 1H), 7.18 (dd, J = 8.7, 2.4

Hz, 1H), 6.85 (d, J = 8.7 Hz, 1H), 3.88 (s, 3H)

2,3-Dichloroanisole

7.13 (t, J = 8.1 Hz, 1H), 7.06 (dd, J = 8.1, 1.5

Hz, 1H), 6.83 (dd, J = 8.1, 1.5 Hz, 1H), 3.89 (s,

3H)[1]

2,5-Dichloroanisole
7.29 (d, J = 8.8 Hz, 1H), 6.83 (d, J = 2.7 Hz,

1H), 6.74 (dd, J = 8.8, 2.7 Hz, 1H), 3.87 (s, 3H)

2,6-Dichloroanisole
7.28 (d, J = 8.2 Hz, 2H), 6.95 (t, J = 8.2 Hz, 1H),

3.93 (s, 3H)[2]

3,4-Dichloroanisole
7.30 (d, J = 8.8 Hz, 1H), 6.99 (d, J = 2.7 Hz,

1H), 6.75 (dd, J = 8.8, 2.7 Hz, 1H), 3.85 (s, 3H)

3,5-Dichloroanisole
6.94 (t, J = 1.8 Hz, 1H), 6.79 (d, J = 1.8 Hz, 2H),

3.78 (s, 3H)[3]

¹³C NMR Data (100 MHz, CDCl₃)
Table 3: ¹³C NMR Data for Dichloroanisole Isomers

Compound δ (ppm)

2,4-Dichloroanisole 154.4, 130.3, 127.5, 126.8, 122.9, 112.9, 56.2

2,3-Dichloroanisole 154.9, 133.8, 127.8, 125.2, 120.9, 113.8, 56.3

2,5-Dichloroanisole 155.8, 134.1, 130.7, 121.8, 114.5, 113.9, 56.4

2,6-Dichloroanisole 153.2, 131.2, 128.7, 125.0, 56.5

3,4-Dichloroanisole 155.0, 132.9, 130.8, 124.0, 114.2, 112.5, 56.3

3,5-Dichloroanisole 156.8, 135.5, 122.0, 113.3, 55.8

Infrared Spectroscopy Data
Table 4: Key IR Absorption Bands for Dichloroanisole Isomers (cm⁻¹)
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Compound C-H (aromatic) C=C (aromatic) C-O (ether) C-Cl

2,4-

Dichloroanisole
~3050-3100 ~1470-1600 ~1250, 1040 ~700-850

2,3-

Dichloroanisole
~3050-3100 ~1460-1590 ~1260, 1030 ~700-850

2,5-

Dichloroanisole
~3050-3100 ~1470-1590 ~1240, 1050 ~700-850

2,6-

Dichloroanisole
~3050-3100 ~1450-1580 ~1260, 1030 ~700-850

3,4-

Dichloroanisole
~3050-3100 ~1470-1590 ~1250, 1030 ~700-850

3,5-

Dichloroanisole
~3050-3100 ~1460-1580 ~1270, 1050 ~700-850

Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of 2,4-
dichloroanisole using the presented spectroscopic data.
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Caption: Workflow for structural confirmation.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition: A sample of approximately 10-20 mg of the analyte was

dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane
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(TMS) as an internal standard.[4] The solution was transferred to a 5 mm NMR tube. Spectra

were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a

relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay

of 2 seconds.[5] The data was processed using standard Fourier transform and baseline

correction procedures. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ

= 0.00 ppm).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrum Acquisition: Mass spectra were obtained using a mass

spectrometer with an electron ionization (EI) source. A small amount of the liquid sample was

introduced into the ion source. The molecules were ionized by a beam of electrons with an

energy of 70 eV. The resulting ions were accelerated and separated by a quadrupole mass

analyzer. The detector recorded the abundance of ions at each mass-to-charge ratio (m/z).[6]

[7]

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR Spectrum Acquisition: A drop of the neat liquid sample

was placed directly onto the diamond crystal of an ATR accessory. The spectrum was recorded

over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the

clean, empty ATR crystal was recorded prior to the sample analysis and automatically

subtracted from the sample spectrum.[8][9]

Discussion
The structural confirmation of 2,4-dichloroanisole is achieved through a synergistic

interpretation of the data from these complementary spectroscopic techniques.

Mass Spectrometry confirms the molecular weight of 176 g/mol and the presence of two

chlorine atoms through the characteristic isotopic pattern. While all isomers share this

feature, MS provides the foundational molecular formula.

¹H NMR Spectroscopy is highly diagnostic for differentiating the isomers. The spectrum of

2,4-dichloroanisole exhibits three distinct signals in the aromatic region, corresponding to

the three non-equivalent aromatic protons. The splitting pattern (a doublet, a doublet of

doublets, and another doublet) and the specific coupling constants are unique to the 2,4-
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substitution pattern. This allows for clear differentiation from isomers like 2,6-dichloroanisole,

which would show a symmetrical pattern, or 3,5-dichloroanisole with its characteristic triplet

and doublet.

¹³C NMR Spectroscopy further supports the structural assignment. 2,4-Dichloroanisole
displays six distinct signals for the aromatic carbons, as expected from its asymmetry. In

contrast, more symmetrical isomers like 2,6-dichloroanisole and 3,5-dichloroanisole would

show fewer than six signals in their broadband-decoupled ¹³C NMR spectra.

Infrared Spectroscopy confirms the presence of key functional groups. The C-O stretching of

the ether, the aromatic C=C bonds, and the C-H stretching of the aromatic ring and the

methoxy group are all identifiable. The pattern of C-H out-of-plane bending in the fingerprint

region can also provide clues about the substitution pattern on the benzene ring.

By integrating the information from these diverse spectroscopic methods, a confident and

unambiguous structural assignment of 2,4-dichloroanisole can be made, effectively

distinguishing it from all other possible dichloroanisole isomers. This systematic approach is

fundamental to ensuring the identity and purity of chemical compounds in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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